molecular formula C12H18N4O2 B6144774 7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 31542-72-0

7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B6144774
CAS RN: 31542-72-0
M. Wt: 250.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, also known as propylpurine-2,6-dione, is a purine derivative that has recently been studied for its potential use in scientific research. This compound is a white crystalline powder that is soluble in water and ethanol. It has a molecular weight of 216.24 g/mol and a melting point of 177-179 °C.

Mechanism of Action

Propylpurine-2,6-dione acts as an inhibitor of several enzymes, including adenylate cyclase, cyclooxygenase-2, and protein kinase C. It has been found to inhibit the activity of these enzymes by binding to their active sites and preventing the formation of their active conformations.
Biochemical and Physiological Effects
Propylpurine-2,6-dione has been found to have several biochemical and physiological effects. It has been found to reduce inflammation in both in vitro and in vivo studies. It has also been found to inhibit the formation of free radicals, which can cause oxidative damage to cells. Additionally, it has been found to have anti-cancer effects, as well as anti-viral and anti-bacterial effects.

Advantages and Limitations for Lab Experiments

Propylpurine-2,6-dione has several advantages and limitations when used in lab experiments. One of the main advantages of using this compound is that it is relatively inexpensive and easy to synthesize. Additionally, it is a highly stable compound, making it easy to store and transport. However, one of the main limitations of using this compound is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for the use of 7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione-2,6-dione in scientific research. One potential direction is to investigate its potential use as an anti-inflammatory agent. Additionally, further studies could be conducted to explore its potential use as an anti-cancer agent. Further research could also be conducted to explore its potential use in the study of enzyme kinetics and protein-ligand interactions. Finally, further research could be conducted to explore its potential use in the study of the structure and function of nucleic acids, such as DNA and RNA.

Synthesis Methods

Propylpurine-2,6-dione can be synthesized from the reaction of 7-butyl-1H-purine-2,6-dione and 3-propanol. This reaction occurs at a temperature of 100-110 °C for a period of 8-10 hours. The yield of this reaction is approximately 70%.

Scientific Research Applications

Propylpurine-2,6-dione has been studied for its potential use in scientific research, particularly in the field of biochemistry. It has been found to be useful in studying the structure and function of proteins, as well as in the study of enzyme kinetics and protein-ligand interactions. It has also been used in the study of the structure and function of nucleic acids, such as DNA and RNA.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves the condensation of 7-butyl-3-propyluracil with ethyl acetoacetate followed by cyclization and subsequent oxidation to form the final product.", "Starting Materials": [ "7-butyl-3-propyluracil", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 7-butyl-3-propyluracil and ethyl acetoacetate in ethanol.", "Step 2: Add sodium ethoxide to the mixture and heat under reflux for several hours.", "Step 3: Cool the mixture and add acetic acid to acidify the solution.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Cyclize the product by heating with concentrated sulfuric acid.", "Step 6: Neutralize the mixture with sodium bicarbonate and extract the product with ethyl acetate.", "Step 7: Dry the product over anhydrous sodium sulfate and evaporate the solvent.", "Step 8: Oxidize the product with hydrogen peroxide in the presence of acetic acid.", "Step 9: Purify the product by recrystallization from ethanol." ] }

CAS RN

31542-72-0

Molecular Formula

C12H18N4O2

Molecular Weight

250.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.